1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine
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Overview
Description
The compound “1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine” is a chemical compound with the molecular formula C11H15NO2 . It is also known as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 has been described . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 193.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, with a similar structural motif, showed promising antibacterial and antifungal properties, comparable or slightly better than certain standard medications (Pejchal, Pejchalová, & Růžičková, 2015).
Molecular Electronic Devices
Molecules containing similar frameworks have been used in electronic devices. For example, a molecule with a nitroamine redox center showed remarkable properties in current-voltage measurements, including negative differential resistance and a high on-off peak-to-valley ratio, indicating potential applications in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Anti-Inflammatory Activity
In the realm of anti-inflammatory research, derivatives of 2-aryl-6-benzoxazole, which share structural similarities, have demonstrated significant activity in reducing inflammation, even surpassing the effectiveness of certain standard drugs in some cases (Dunwell & Evans, 1977).
Synthesis of Polymers
Compounds structurally related to this compound have been used in the synthesis of star polymers, showcasing the versatility of these structures in polymer chemistry (Miura & Yoshida, 2002).
Crystal Structure and Theoretical Studies
Crystallographic and electronic structural studies of compounds like N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine provide insights into their chemical behavior and potential applications in various fields (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
Antihyperglycemic Agents
Research has also been conducted on the synthesis and evaluation of compounds with similar structures as potential antihyperglycemic agents, demonstrating significant reductions in plasma glucose levels in experimental models (Kees et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) through non-covalent interactions, leading to inhibition of these enzymes .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-14(10-12-4-2-1-3-5-12)13-6-7-15-16(11-13)19-9-8-18-15/h1-7,11,14H,8-10,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVBKZRNJLJGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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